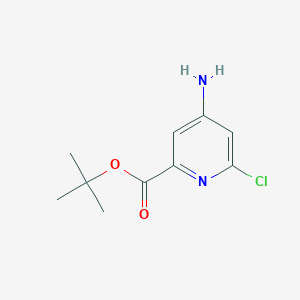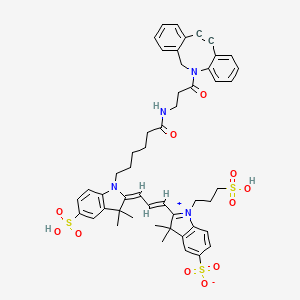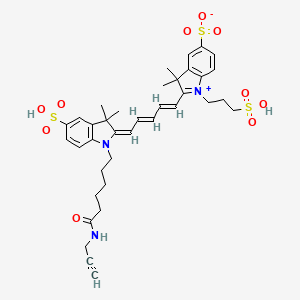
tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate (TBCPC) is a synthetic compound that has been used in various scientific research applications. It is a colorless solid with a molecular weight of 309.8 g/mol and a melting point of 116-118 °C. TBCPC is a highly soluble compound in water and is used in the laboratory for a variety of purposes.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of reaction mechanisms, and the development of new catalysts. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the study of enzyme inhibition, the development of new drugs, and the design of new catalysts.
Wirkmechanismus
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% is a chiral compound, meaning it has two different forms, or enantiomers, which can interact differently with other molecules. This property allows it to be used in the study of enzyme inhibition and the development of new drugs. It can also be used to study the mechanism of action of other compounds.
Biochemical and Physiological Effects
tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on the human body, as well as the mechanisms of action of various compounds. It has also been used to study the effects of environmental pollutants on the body, and to investigate the effects of various dietary components on health.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% is a highly soluble compound, making it easy to work with in the laboratory. It is also relatively stable, making it suitable for long-term storage. However, it is not a very reactive compound and therefore may not be suitable for certain types of experiments.
Zukünftige Richtungen
In the future, tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% may be used to develop new drugs, catalysts, and polymers. It may also be used to study the effects of environmental pollutants on the body, and to investigate the effects of various dietary components on health. Additionally, it may be used to study the mechanism of action of other compounds, as well as to develop new catalysts for use in the laboratory. Finally, it may be used to study the effects of drugs on the human body, as well as the mechanisms of action of various compounds.
Synthesemethoden
Tert-Butyl 4-amino-6-chloropyridine-2-carboxylate, 95% can be synthesized using a two-step procedure. The first step involves the reaction of tert-butyl bromide and 4-amino-6-chloropyridine-2-carboxylic acid in the presence of potassium carbonate and potassium iodide. This reaction forms the desired product, tert-butyl 4-amino-6-chloropyridine-2-carboxylate, in a 95% yield. The second step involves the purification of the product by recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-8(11)13-7/h4-5H,1-3H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBUWRBVQOKNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)

![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)